5'-Deoxy-5-fluorocytidine

Antineoplastic Agent Pancreatic Cancer Cytotoxicity Assay

5'-Deoxy-5-fluorocytidine (5'-DFCR) is the first stable intermediate in capecitabine's tumor-selective activation cascade, generated by hepatic carboxylesterases. It is the essential substrate for cytidine deaminase (CDA) assays and cannot be substituted with 5'-DFUR or 5-FU without circumventing this critical enzymatic step. As a calibrator in validated LC-MS/MS methods (CV <9.34%), it ensures chromatographic resolution from co-eluting metabolites. Procure ≥98% purity for pharmacokinetic modeling, CDA activity studies, and N4-substituted prodrug synthesis.

Molecular Formula C9H12FN3O4
Molecular Weight 245.21 g/mol
CAS No. 66335-38-4
Cat. No. B193531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Deoxy-5-fluorocytidine
CAS66335-38-4
Synonyms5-Fluoro-5’-deoxycytidine, 5’-DFCR;  USP Capecitabine Related Compound A; 
Molecular FormulaC9H12FN3O4
Molecular Weight245.21 g/mol
Structural Identifiers
SMILESCC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O
InChIInChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5-,6-,8-/m1/s1
InChIKeyYSNABXSEHNLERR-ZIYNGMLESA-N
Commercial & Availability
Standard Pack Sizes15 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Light Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





5'-Deoxy-5-fluorocytidine (CAS 66335-38-4) Procurement Guide: The Essential Capecitabine Intermediate


5'-Deoxy-5-fluorocytidine (5'-DFCR, CAS 66335-38-4) is a cytidine nucleoside analog and a critical intermediate metabolite in the enzymatic activation cascade of the oral prodrug capecitabine [1]. As a fluoropyrimidine, it serves as the immediate precursor to 5'-deoxy-5-fluorouridine (5'-DFUR) and ultimately to the active antineoplastic agent 5-fluorouracil (5-FU) [2]. The compound is specifically generated in the liver from capecitabine by carboxylesterases (CES) and is subsequently deaminated by cytidine deaminase (CDA) in the liver and tumor tissues [3]. Its role as the first stable intermediate in this tumor-selective prodrug strategy underpins its importance in both analytical method development and in vitro pharmacological studies.

Why Substituting 5'-Deoxy-5-fluorocytidine (66335-38-4) with Other Fluoropyrimidine Intermediates Compromises Research Reproducibility


Generic substitution of 5'-DFCR with its downstream metabolite 5'-DFUR or the final active drug 5-FU is not scientifically justifiable due to their distinct roles in the prodrug activation cascade and markedly different in vitro activities. 5'-DFCR itself is a substrate for cytidine deaminase (CDA), an enzyme whose expression levels are a key determinant of capecitabine efficacy and can vary significantly between cell lines and tumor types [1]. Bypassing this enzymatic step by using 5'-DFUR or 5-FU directly circumvents the biological context of CDA-mediated activation, leading to inaccurate assessments of cellular sensitivity and off-target effects [2]. Furthermore, 5'-DFCR exhibits distinct pharmacokinetic properties, including a unique terminal half-life and systemic exposure profile compared to 5'-DFUR and 5-FU [3]. These differences are critical for analytical method development, where each metabolite requires specific chromatographic resolution and MS/MS detection parameters, and for in vitro studies modeling the prodrug's tumor-selective activation mechanism.

5'-Deoxy-5-fluorocytidine (66335-38-4): Quantitative Evidence for Differentiated Selection


Comparative Anti-Pancreatic Cancer Activity of 5'-DFCR Conjugates Matches 5-FU In Vitro

In a 2024 study evaluating novel amide conjugates of 5'-deoxy-5-fluorocytidine (5-dFCR), the synthesized compounds demonstrated anti-pancreatic cancer efficacy similar to that of 5-fluorouracil (5-FU) [1]. The most potent conjugate, Compound 1, achieved an IC50 of 14 μM against the primary pancreatic cancer cell line BxPC-3, which is comparable to the activity of 5-FU in the same model system [1]. Notably, Compound 1 exhibited a selectivity index of approximately 7 when comparing its IC50 against BxPC-3 (14 μM) to its IC50 against normal dermal fibroblasts (96 μM) [1].

Antineoplastic Agent Pancreatic Cancer Cytotoxicity Assay

Enzymatic Activation Kinetics: 5'-DFCR Formation by Human Carboxylesterases

The formation of 5'-DFCR from capecitabine is catalyzed by human carboxylesterases (CES). A detailed kinetic study revealed that both CES1A1 and CES2 hydrolyze capecitabine to 5'-DFCR with comparable catalytic efficiencies, quantified as 14.7 min⁻¹ mM⁻¹ for CES1A1 and 12.9 min⁻¹ mM⁻¹ for CES2 [1]. In contrast, CES3 exhibited minimal catalytic activity towards capecitabine [1]. This differential enzyme specificity provides a quantitative basis for understanding the role of hepatic and intestinal CES isoforms in the first step of capecitabine activation.

Prodrug Activation Carboxylesterase Enzyme Kinetics

Pharmacokinetic Differentiation: 5'-DFCR Exhibits Unique Systemic Exposure Profile

In a pharmacokinetic analysis of cancer patients, 5'-DFCR demonstrated a distinct plasma exposure profile compared to other capecitabine metabolites. The normalized area under the curve (AUC) for 5'-DFCR was 10.8 mg·L⁻¹·h⁻¹, which is substantially higher than that of the active drug 5-FU (0.98 mg·L⁻¹·h⁻¹) and also exceeds the AUC of the downstream metabolite 5'-DFUR (8.09 mg·L⁻¹·h⁻¹) [1]. Additionally, the terminal half-life of 5'-DFCR was 0.30 hours, which is shorter than both capecitabine (0.73 hours) and 5'-DFUR (1.03 hours) [1].

Pharmacokinetics Metabolite Profiling AUC

Therapeutic Index Advantage of Capecitabine (5'-DFCR Prodrug) over 5-FU and 5'-DFUR in Xenograft Models

Capecitabine, an N4-alkoxycarbonyl prodrug of 5'-DFCR, demonstrated a superior therapeutic index compared to both 5-FU and 5'-DFUR in human cancer xenograft models. In the CXF280 colon cancer xenograft, the most sensitive line tested, the therapeutic index of capecitabine was >40, compared to >20 for 5'-DFUR and only 2.0 for 5-FU [1]. Against the HCT116 colon cancer xenograft, the therapeutic indices were 5.1, 1.5, and <1.5 for capecitabine, 5'-DFUR, and 5-FU, respectively [1].

Therapeutic Index In Vivo Efficacy Xenograft Model

Optimal Procurement and Application Scenarios for 5'-Deoxy-5-fluorocytidine (66335-38-4)


Development and Validation of LC-MS/MS Bioanalytical Methods for Capecitabine Metabolite Monitoring

5'-DFCR is an essential reference standard for the development, validation, and routine application of LC-MS/MS methods quantifying capecitabine and its metabolites in plasma or tissue homogenates. A validated method must resolve and accurately quantify 5'-DFCR, 5'-DFUR, 5-FU, and FBAL due to their overlapping chromatographic and mass spectrometric properties. The distinct retention time and MS/MS transition of 5'-DFCR, as established in methods achieving CV < 9.34%, necessitates its inclusion as a calibrator and quality control material to ensure assay specificity and precision [1].

In Vitro Prodrug Activation and Metabolism Studies in Cancer Cell Lines

Researchers investigating the tumor-selective activation of capecitabine require 5'-DFCR to accurately model the first enzymatic step in vitro. By treating cancer cell lines or primary hepatocytes with capecitabine and quantifying the formation of 5'-DFCR via LC-MS, or by directly using 5'-DFCR as a substrate for cytidine deaminase (CDA) assays, the activity of the CES-CDA pathway can be directly measured. This approach is crucial for studying resistance mechanisms, screening for enzyme inhibitors, or evaluating the impact of genetic polymorphisms on prodrug metabolism, particularly given the differential catalytic efficiencies of CES1A1 and CES2 for 5'-DFCR formation [2].

Synthesis and Characterization of Novel Fluoropyrimidine Prodrugs and Conjugates

5'-DFCR serves as a key starting material or intermediate scaffold for synthesizing novel N4-substituted fluoropyrimidine prodrugs and conjugates. Its nucleoside core allows for chemical modifications, such as the addition of hydroxycinnamic acids or other targeting moieties, to create new chemical entities with potentially improved selectivity and pharmacokinetic properties. The recent synthesis of 5'-DFCR-HCA conjugates with potent anti-pancreatic cancer activity and defined selectivity indices exemplifies this application [3].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Therapeutic Drug Monitoring Research

In preclinical and clinical pharmacology research aimed at understanding the relationship between capecitabine exposure, metabolite concentrations, and clinical outcomes, 5'-DFCR is an indispensable analytical target. Population PK models, such as those developed for cancer patients, require robust data on 5'-DFCR AUC and Cmax to accurately describe the systemic disposition of the prodrug. The significantly higher systemic exposure of 5'-DFCR compared to 5-FU (11-fold higher AUC) makes it a sensitive biomarker for assessing patient adherence, drug-drug interactions, and the impact of organ dysfunction on capecitabine metabolism [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-Deoxy-5-fluorocytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.